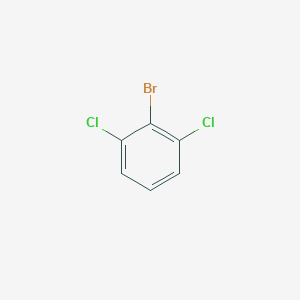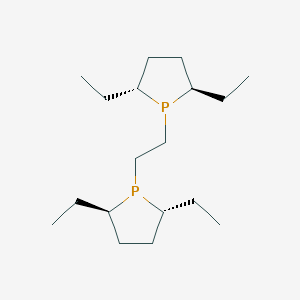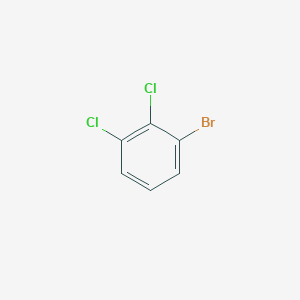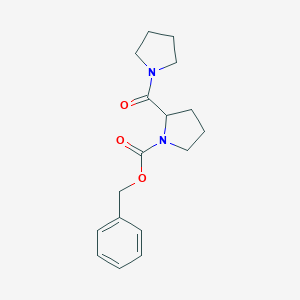
5-Nitropyridine-2-carbaldehyde
Overview
Description
5-Nitropyridine-2-carbaldehyde, also known as 5-Nitro-2-forMylpyridine, plays an important role as a synthetic intermediate . It is used in the production of high-quality specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Molecular Structure Analysis
The molecular structure of 5-Nitropyridine-2-carbaldehyde is determined by single-crystal X-ray diffraction analysis . The crystal structure belongs to a monoclinic system with a centrosymmetric space group P2 1 / n .
Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitropyridine-2-carbaldehyde include a density of 1.5±0.1 g/cm3, boiling point of 220.0±43.0 °C at 760 mmHg, and vapour pressure of 0.1±0.4 mmHg at 25°C . The compound also exhibits a high degree of thermal stability .
Scientific Research Applications
Synthesis of Nitropyridines
5-Nitropyridine-2-carbaldehyde: is a key intermediate in the synthesis of various nitropyridines. The reaction of pyridine derivatives with nitronium ions leads to the formation of nitropyridinium ions, which can be further transformed into different nitropyridines. This process is crucial for creating compounds with potential applications in pharmaceuticals and agrochemicals .
Organic Semiconductor Applications
The compound has been used to synthesize organic materials like 9-[(5-Nitropyridin-2-Aminoethyl) Iminiomethyl]-Anthracene (NAMA) , which exhibits semiconductor properties. These materials are significant for their applications in optoelectronics and photonics, where they can alter the optical and electrical properties of devices .
Optical Property Analysis
5-Nitropyridine-2-carbaldehyde: derivatives have been studied for their optical properties. The evaluation of optical constants such as absorption coefficient, optical band energy gap, and refractive index is essential for the development of new materials for technological applications like thin-film transistors and solar cells .
Diode Parameter Investigation
The compound is instrumental in the investigation of diode parameters. For instance, the synthesis of NAMA from 5-Nitropyridine-2-carbaldehyde allows for the determination of ideality factor and barrier height in Schottky diodes, which are critical parameters for the performance of electronic devices .
Crystallographic Studies
Crystallographic techniques utilize 5-Nitropyridine-2-carbaldehyde derivatives to grow single crystals. These crystals are then characterized to understand their structural and electronic properties, which is vital for the design of advanced materials and molecular devices .
Hirshfeld Surface Analysis
The compound is also used in Hirshfeld surface analysis to study intermolecular interactions within crystal structures. This analysis helps in understanding the packing and stability of molecular crystals, which is important for the design of robust materials .
Computational Chemistry
In computational chemistry, 5-Nitropyridine-2-carbaldehyde and its derivatives are modeled to predict their behavior and properties. This aids in the virtual screening of compounds for various applications before they are synthesized in the lab .
Vicarious Substitution Reactions
The compound is involved in vicarious substitution reactions to create a series of substituted nitropyridines. These reactions are significant for the synthesis of compounds with specific electronic and steric properties, which can be tailored for particular applications .
Safety and Hazards
5-Nitropyridine-2-carbaldehyde may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .
Future Directions
The future directions for 5-Nitropyridine-2-carbaldehyde could involve exploring how 5-nitropyridine-2-sulfonic acid and its potassium salt could be utilized as starting materials for 2,5-substituted pyridines . Additionally, the synthesis of unsymmetrical 5-nitropyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction could be a promising area of research .
properties
IUPAC Name |
5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKYBWIGBFSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569028 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35969-75-6 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

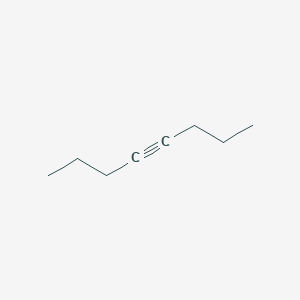
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)


